molecular formula C9H7ClO2 B3227328 8-Chlorochroman-3-one CAS No. 1260877-93-7

8-Chlorochroman-3-one

Cat. No.: B3227328
CAS No.: 1260877-93-7
M. Wt: 182.60 g/mol
InChI Key: HNRWVWSGRNKZKG-UHFFFAOYSA-N
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Description

8-Chlorochroman-3-one is a chemical compound with the molecular formula C9H7ClO2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chlorochroman-3-one typically involves the reaction of phenol with p-chlorobenzoyl chloride to form p-chlorobenzoic acid ester. This intermediate is then subjected to acid hydrolysis to yield the target compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 8-Chlorochroman-3-one undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding chromanone derivatives.

    Reduction: Formation of chromanol derivatives.

    Substitution: Halogenation or alkylation at specific positions on the benzopyran ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like alkyl halides.

Major Products:

    Oxidation: Chromanone derivatives.

    Reduction: Chromanol derivatives.

    Substitution: Halogenated or alkylated chromanones.

Scientific Research Applications

8-Chlorochroman-3-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 8-Chlorochroman-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism .

Comparison with Similar Compounds

    Chroman-4-one: Lacks the chlorine substituent but shares the benzopyran ring system.

    Chroman-2-one: Differs in the position of the carbonyl group.

    Chroman-3-one: Similar structure but without the chlorine substituent.

Uniqueness: 8-Chlorochroman-3-one is unique due to the presence of the chlorine substituent at the 8th position, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

8-chloro-4H-chromen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRWVWSGRNKZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)COC2=C1C=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858664
Record name 8-Chloro-2H-1-benzopyran-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260877-93-7
Record name 8-Chloro-2H-1-benzopyran-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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